molecular formula C13H19BO2S B14136756 (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B14136756
M. Wt: 250.2 g/mol
InChI Key: WDLYPWXOHWTCBS-MDZDMXLPSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a thiophene halide with a boronic ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts and bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It serves as a building block for the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s potential applications in biology and medicine are still under investigation. It may be used in the development of new drugs or as a tool in biochemical research.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects depends on the specific reaction or application

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.

    Boronic Esters: Compounds similar to (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane but with different substituents.

    Thiophene Derivatives: Compounds containing a thiophene ring with various functional groups.

Uniqueness

This compound is unique due to its combination of a thiophene ring and a dioxaborolane ring

Properties

Molecular Formula

C13H19BO2S

Molecular Weight

250.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-thiophen-2-ylprop-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H19BO2S/c1-10(11-7-6-8-17-11)9-14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/b10-9+

InChI Key

WDLYPWXOHWTCBS-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CS2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CS2

Origin of Product

United States

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